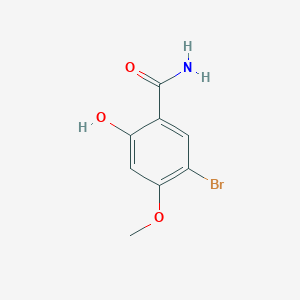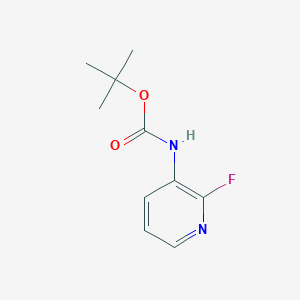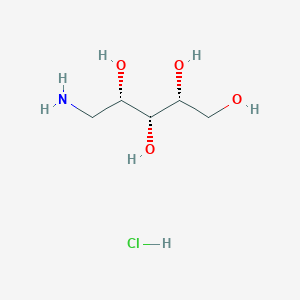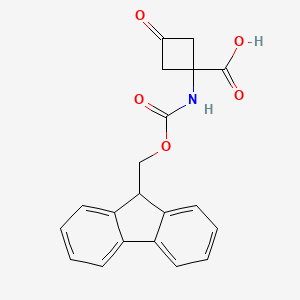![molecular formula C6H9N3 B12842636 Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B12842636.png)
Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole is a nitrogen-containing heterocyclic compound It is characterized by a fused ring system consisting of a pyrrole and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes can form 2-(acylethynyl)pyrroles, which can then undergo intramolecular cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazines: These compounds also contain fused pyrrole and pyrazine rings but differ in their substitution patterns and biological activities.
Pyrrolo[2,3-b]pyrazines: These derivatives exhibit different chemical reactivity and biological properties compared to 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole.
The uniqueness of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H9N3 |
|---|---|
Molekulargewicht |
123.16 g/mol |
IUPAC-Name |
1-methyl-5,6-dihydro-4H-pyrrolo[3,2-c]pyrazole |
InChI |
InChI=1S/C6H9N3/c1-9-6-2-3-7-5(6)4-8-9/h4,7H,2-3H2,1H3 |
InChI-Schlüssel |
KYWFYBMYIZFFCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=N1)NCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)





![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)

![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)


